Cas no 827031-17-4 (4-Quinazolinamine, N-(3-fluoro-4-methoxyphenyl)-N,2-dimethyl-)

4-Quinazolinamine, N-(3-fluoro-4-methoxyphenyl)-N,2-dimethyl- structure
827031-17-4 structure
Product name:4-Quinazolinamine, N-(3-fluoro-4-methoxyphenyl)-N,2-dimethyl-
CAS No:827031-17-4
MF:C17H16FN3O
MW:297.326847076416
CID:686218
PubChem ID:11460696

4-Quinazolinamine, N-(3-fluoro-4-methoxyphenyl)-N,2-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 4-Quinazolinamine, N-(3-fluoro-4-methoxyphenyl)-N,2-dimethyl-
    • N-(3-fluoro-4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine
    • (3-Fluoro-4-methoxy-phenyl)-(2-methyl-quinazolin-4-yl)-methyl-amine
    • DTXSID90466656
    • NXOZBYBATCYWGY-UHFFFAOYSA-N
    • CHEMBL474387
    • 827031-17-4
    • SCHEMBL3110955
    • Inchi: InChI=1S/C17H16FN3O/c1-11-19-15-7-5-4-6-13(15)17(20-11)21(2)12-8-9-16(22-3)14(18)10-12/h4-10H,1-3H3
    • InChI Key: NXOZBYBATCYWGY-UHFFFAOYSA-N
    • SMILES: CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC(=C(C=C3)OC)F

Computed Properties

  • Exact Mass: 297.12774030g/mol
  • Monoisotopic Mass: 297.12774030g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 38.2Ų

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